8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrazine with bromine and methylating agents can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and yields higher quantities of the compound. The use of microwave-assisted synthesis is also gaining popularity due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper salts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce oxides of the compound .
Scientific Research Applications
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and development of new drugs, particularly as inhibitors of specific enzymes and receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .
Comparison with Similar Compounds
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in the position and type of substituents.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a similar pyrazine ring but differ in the arrangement of the triazole ring.
1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds have an additional triazine ring, making them more complex.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5BrN4 |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H5BrN4/c1-4-9-6-5(7)8-2-3-11(6)10-4/h2-3H,1H3 |
InChI Key |
AOTKEDHYGOCTIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=N1)Br |
Origin of Product |
United States |
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